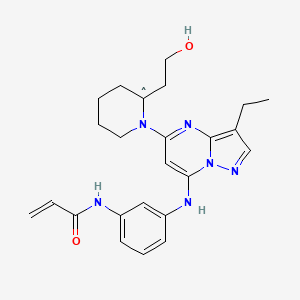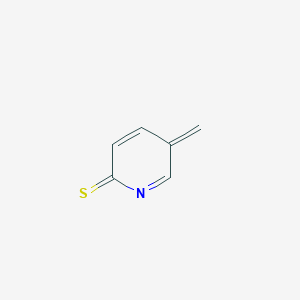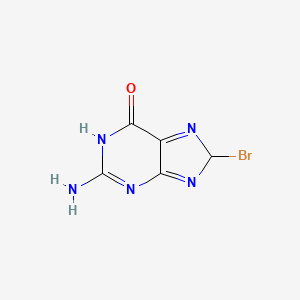
MOCAc-PLGL(Dpa)AR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of MOCAc-PLGL(Dpa)AR involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product .
Análisis De Reacciones Químicas
MOCAc-PLGL(Dpa)AR primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases. The peptide bond between glycine and leucine residues is cleaved, resulting in the formation of smaller peptide fragments . Common reagents used in these reactions include buffer solutions with specific pH values and metal ions such as calcium and zinc, which are essential for the activity of matrix metalloproteinases . The major products formed from these reactions are the cleaved peptide fragments, which can be analyzed using fluorescence spectroscopy due to the fluorescent properties of the compound .
Aplicaciones Científicas De Investigación
MOCAc-PLGL(Dpa)AR is extensively used in scientific research for studying the activity of matrix metalloproteinases, which play crucial roles in various biological processes, including tissue remodeling, inflammation, and cancer metastasis . In chemistry, it serves as a substrate for enzyme assays to measure the activity of matrix metalloproteinases . In biology and medicine, it is used to investigate the role of these enzymes in disease progression and to screen potential inhibitors for therapeutic purposes . Additionally, the compound is employed in industrial applications for the development of diagnostic assays and drug discovery .
Mecanismo De Acción
The mechanism of action of MOCAc-PLGL(Dpa)AR involves its cleavage by matrix metalloproteinases at the peptide bond between glycine and leucine residues . This cleavage results in the release of a fluorescent fragment, which can be detected and quantified using fluorescence spectroscopy . The molecular targets of this compound are matrix metalloproteinase-2 and matrix metalloproteinase-7, which are involved in the degradation of extracellular matrix components . The pathways involved include the activation of these enzymes and the subsequent cleavage of the substrate .
Comparación Con Compuestos Similares
MOCAc-PLGL(Dpa)AR is unique due to its specific cleavage site and fluorescent properties, making it a valuable tool for studying matrix metalloproteinase activity . Similar compounds include other fluorescent substrates for matrix metalloproteinases, such as (7-methoxycoumarin-4-yl)acetyl-L-Pro-L-Leu-Gly-L-Leu-[N3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl]-L-Ala-L-Arg-NH2 . These compounds share similar structures and functions but may differ in their specific cleavage sites and fluorescence characteristics .
Propiedades
Fórmula molecular |
C49H68N14O15 |
|---|---|
Peso molecular |
1093.1 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H68N14O15/c1-25(2)17-34(59-48(72)37-10-8-16-61(37)41(65)19-28-20-42(66)78-39-22-30(77-6)12-13-31(28)39)45(69)55-24-40(64)57-35(18-26(3)4)46(70)60-36(23-54-32-14-11-29(62(73)74)21-38(32)63(75)76)47(71)56-27(5)44(68)58-33(43(50)67)9-7-15-53-49(51)52/h11-14,20-22,25-27,33-37,54H,7-10,15-19,23-24H2,1-6H3,(H2,50,67)(H,55,69)(H,56,71)(H,57,64)(H,58,68)(H,59,72)(H,60,70)(H4,51,52,53)/t27-,33-,34-,35-,36-,37-/m0/s1 |
Clave InChI |
RQASLOJQHHELIQ-QJSKOQLASA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
SMILES canónico |
CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one](/img/structure/B12350578.png)

![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350594.png)

![[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12350615.png)

![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12350631.png)
![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)




![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)

